Duocarmycin sa

Vue d'ensemble

Description

Duocarmycin SA is a potent antitumor antibiotic known for its ability to bind to and alkylate DNA, which makes it a compound of interest in the development of chemotherapeutic agents. The molecule is characterized by its selective binding to the minor groove of DNA and its unique activation upon binding, leading to alkylation of the DNA and subsequent cytotoxic effects. This mechanism of action distinguishes duocarmycin SA from other chemotherapy drugs and has spurred extensive research into its synthesis and structural analysis to better understand its therapeutic potential and to develop analogs with improved properties .

Synthesis Analysis

The total synthesis of duocarmycin SA has been achieved through various synthetic routes. One approach involves the use of a common indoline intermediate, with key reactions including selective lithiation, diastereoselective addition, copper-mediated aryl amination, and addition of aryllithium to azlactones . Another synthesis route is enantioselective and involves a highly enantioselective indole hydrogenation and a novel vicarious nucleophilic substitution/cyclization sequence . Additionally, concise syntheses have been reported that utilize sequential regioselective nucleophilic substitution reactions and a short and efficient synthesis starting from commercially available precursors . These synthetic strategies provide access to both natural and unnatural enantiomers of duocarmycin SA, enabling further structure-activity relationship investigations .

Molecular Structure Analysis

The structural basis for the activation of DNA alkylation by duocarmycin SA has been elucidated through NMR methods, revealing the three-dimensional structure of a DNA adduct of an unnatural enantiomer. This has provided insights into the alkylation products and site selectivities, supporting the hypothesis that the alkylation reaction is catalyzed by DNA binding . The synthesis of reversed and sandwiched analogs of duocarmycin SA has also contributed to understanding the origin of DNA alkylation selectivity and the recognition features of polynucleotide binding .

Chemical Reactions Analysis

Duocarmycin SA and its analogs undergo a variety of chemical reactions that are crucial for their DNA-binding and alkylation properties. The synthesis of iso-duocarmycin SA analogs has shown that alterations in the structure can affect the rates of DNA alkylation and the stability of the compounds. These findings have implications for the understanding of DNA alkylation selectivity and the source of catalysis for this class of natural products . The comparative chemical properties of duocarmycin SA enantiomers have been detailed, revealing that they participate in a stereoelectronically-controlled solvolysis reaction, with the natural enantiomers found to be potent cytotoxic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of duocarmycin SA are closely related to its cytotoxic potency and stability. The molecule's stability to chemical solvolysis and its inherent cytotoxic activity have been examined, establishing a relationship between chemical stability and cytotoxic potency. The synthesis of seco-duocarmycin SA, a direct precursor of duocarmycin SA, has been achieved through a protocol that includes a Fischer indole synthesis and a radical cyclization, highlighting the importance of the indoline ring system in the molecule's structure . The total synthesis of duocarmycin SA has also been accomplished through the use of tricyclic heteroaromatic intermediates, demonstrating the versatility of synthetic approaches to access this potent molecule .

Applications De Recherche Scientifique

DNA Alkylation and Structural Insights

Duocarmycin SA is noted for its unique mechanism of DNA interaction and alkylation, which holds significant interest for chemotherapy research. It binds to and reacts with DNA substrates in a distinct manner. The structural analysis of duocarmycin SA's interaction with DNA has provided insights into its mode of activation upon binding to DNA, highlighting its potential as a lead compound in chemotherapy. This interaction is catalyzed by DNA binding, offering a deeper understanding of its structural basis for activation and site selectivity (Smith et al., 2000).

Molecular Dynamics and Simulation Studies

Further insights into the binding mechanism of duocarmycins, including duocarmycin SA, have been gained through molecular dynamics and simulation studies. These studies explore how duocarmycins interact with DNA, revealing that drug binding can lead to partial dehydration of the minor groove without inducing significant conformational changes in DNA. This supports the drugs' efficacy in nucleophilic attack, aligning with their potent antitumor properties (Spiegel et al., 2006).

Applications in Antibody-Directed Enzyme Prodrug Therapy (ADEPT)

Research into duocarmycin SA-based glycosidic prodrugs for use in ADEPT highlights its potential for targeted cancer therapy. This approach involves the synthesis and biological evaluation of novel prodrugs that leverage duocarmycin SA's cytotoxicity, optimized for stability, water solubility, and efficacy in the ADEPT framework (Tietze et al., 2009).

Synthetic Strategies and Analog Development

The development of duocarmycin SA analogs underscores the ongoing interest in harnessing its DNA-alkylating properties for anticancer applications. Studies on synthetic strategies and the creation of novel, highly cytotoxic analogs that lack the natural product's chiral center are essential for advancing cancer therapeutics. This includes the synthesis of achiral analogs and the exploration of different DNA-alkylating motifs for improved efficacy and reduced toxicity (Patil et al., 2015).

Antitumor Properties and Nucleosome Interaction

The investigation into the alkylation efficiency and sequence selectivity of duocarmycin SA on DNA within nucleosome core particles (NCPs) provides valuable insights. Despite NCP-induced steric and conformational constraints, duocarmycin SA retains its ability to effectively alkylate DNA. This illustrates the dynamic nature of NCP-bound DNA and suggests that studies of DNA alkylation by such antitumor drugs can offer accurate predictions of their behavior in cellular contexts (Trzupek et al., 2006).

Safety And Hazards

Duocarmycin SA should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

The molecular designs of synthetic duocarmycins have evolved from early SAR studies to modern applications for directed cancer therapy as prodrugs and antibody-drug conjugates in late-stage clinical development . This suggests that future research may continue to explore the potential of duocarmycin SA in cancer treatment.

Propriétés

IUPAC Name |

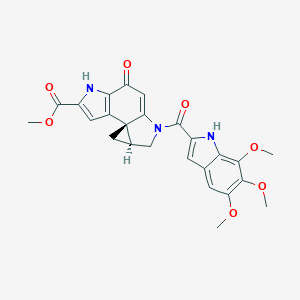

methyl (1R,12S)-7-oxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O7/c1-32-17-6-11-5-14(26-19(11)22(34-3)21(17)33-2)23(30)28-10-12-9-25(12)13-7-15(24(31)35-4)27-20(13)16(29)8-18(25)28/h5-8,12,26-27H,9-10H2,1-4H3/t12-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNATVDKACXKTF-XELLLNAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3CC4CC45C3=CC(=O)C6=C5C=C(N6)C(=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3C[C@H]4C[C@@]45C3=CC(=O)C6=C5C=C(N6)C(=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30926663 | |

| Record name | Duocarmycin SA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30926663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Duocarmycin sa | |

CAS RN |

130288-24-3 | |

| Record name | (+)-Duocarmycin SA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130288-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Duocarmycin SA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130288243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Duocarmycin SA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30926663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate;hydrochloride](/img/structure/B134998.png)

![(3R,7S,10R,11R)-10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,11-diethyl-7-methyl-azacyclotetradecan-2-one](/img/structure/B135002.png)